molecular formula C8H10N4 B13115396 4-Hydrazinyl-3-methyl-1H-indazole

4-Hydrazinyl-3-methyl-1H-indazole

Cat. No.: B13115396
M. Wt: 162.19 g/mol
InChI Key: MGGRYKASOVBGMW-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzylidenehydrazine with hydrazine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction time. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

4-Hydrazinyl-3-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole: Another heterocyclic compound with a similar structure but different biological activities.

    Benzimidazole: Shares the benzene ring but has a different nitrogen arrangement.

    Pyrazole: Contains a five-membered ring with two nitrogen atoms but lacks the fused benzene ring.

Uniqueness

4-Hydrazinyl-3-methyl-1H-indazole is unique due to its specific hydrazinyl and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methyl-2H-indazol-4-yl)hydrazine

InChI

InChI=1S/C8H10N4/c1-5-8-6(10-9)3-2-4-7(8)12-11-5/h2-4,10H,9H2,1H3,(H,11,12)

InChI Key

MGGRYKASOVBGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2NN

Origin of Product

United States

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